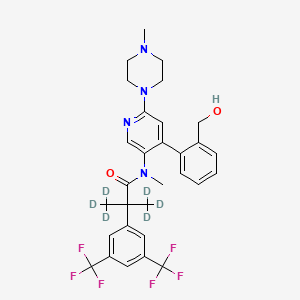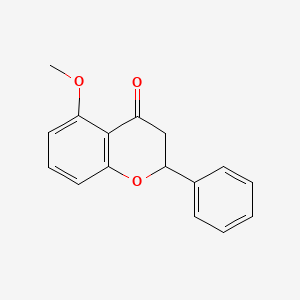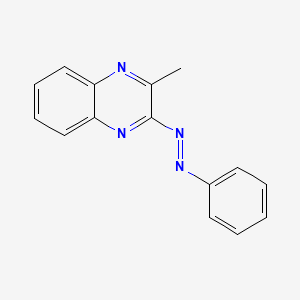
NSC 601980
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 601980 is a chemical compound known for its antitumor activity. It has shown significant potential in inhibiting cell proliferation in various cancer cell lines, such as COLO 205 and HT29 . The compound has a molecular formula of C15H12N4 and a molecular weight of 248.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 601980 involves the reaction of specific aromatic amines with appropriate reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a solid form, which appears pink to red in color .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories and supplied by chemical companies for scientific research purposes .
Chemical Reactions Analysis
Types of Reactions
NSC 601980 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
NSC 601980 has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays to study its effects on cell proliferation and viability.
Medicine: Investigated for its potential as an antitumor agent in cancer research.
Industry: Utilized in the development of new therapeutic agents and chemical compounds.
Mechanism of Action
NSC 601980 exerts its effects by inhibiting cell proliferation in cancer cell lines. The exact molecular targets and pathways involved are not fully understood. it is believed that the compound interferes with specific cellular processes that are crucial for cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
NSC 601980 analog: An analog of this compound that also shows antitumor activity in yeast screening experiments.
Other antitumor agents: Compounds with similar antitumor properties, such as doxorubicin and cisplatin.
Uniqueness
This compound is unique due to its specific chemical structure and its ability to inhibit cell proliferation in certain cancer cell lines. Its effectiveness in yeast screening experiments and its potential as an antitumor agent make it a valuable compound for scientific research .
Properties
Molecular Formula |
C15H12N4 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(3-methylquinoxalin-2-yl)-phenyldiazene |
InChI |
InChI=1S/C15H12N4/c1-11-15(19-18-12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 |
InChI Key |
HUXPPDSCOMVLMY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1N=NC3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


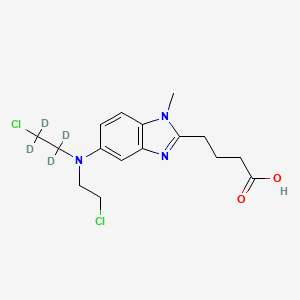
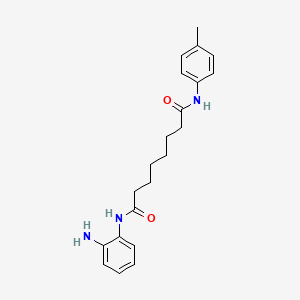

![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B1149965.png)
![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B1149966.png)
